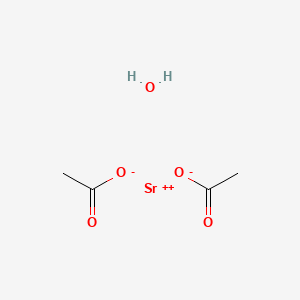![molecular formula C9H13N3Na2O11P2 B8020717 disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B8020717.png)
disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-(trihydrogen diphosphate),disodium salt is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. It is a key intermediate in the biosynthesis of nucleic acids and plays a crucial role in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate),disodium salt typically involves the phosphorylation of cytidine. This can be achieved through enzymatic or chemical methods. One common approach is the use of uridine monophosphate kinase to transfer a phosphate group from adenosine triphosphate to cytidine monophosphate, forming Cytidine 5’-(trihydrogen diphosphate) .
Industrial Production Methods: In industrial settings, the production of Cytidine 5’-(trihydrogen diphosphate),disodium salt often involves microbial fermentation processes. Specific strains of bacteria, such as Brevibacterium ammoniagenes, are cultured in media containing cytidine monophosphate and other necessary nutrients. The fermentation process is optimized to maximize the yield of Cytidine 5’-(trihydrogen diphosphate) .
化学反应分析
Types of Reactions: Cytidine 5’-(trihydrogen diphosphate),disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form cytidine 5’-diphosphate.
Reduction: It can be reduced to form cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Cytidine 5’-diphosphate.
Reduction: Cytidine monophosphate.
Substitution: Various cytidine derivatives.
科学研究应用
Cytidine 5’-(trihydrogen diphosphate),disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a role in the regulation of cellular processes and is involved in the synthesis of RNA and DNA.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
作用机制
Cytidine 5’-(trihydrogen diphosphate),disodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. For example, it is a substrate for cytidylate kinase, which phosphorylates it to form cytidine triphosphate. This compound is then used in the synthesis of RNA and DNA .
相似化合物的比较
- Cytidine 5’-diphosphate trisodium salt
- Cytidine 5’-triphosphate disodium salt
- Cytidine 5’-diphosphocholine sodium salt hydrate
Comparison: Cytidine 5’-(trihydrogen diphosphate),disodium salt is unique in its specific role in nucleotide synthesis and its ability to participate in various biochemical reactions. Compared to Cytidine 5’-diphosphate trisodium salt and Cytidine 5’-triphosphate disodium salt, it has distinct phosphorylation states that make it suitable for different applications in research and industry .
属性
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q-2;2*+1/t4-,6-,7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLZAUHOCLDACW-WFIJOQBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)




![N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt](/img/structure/B8020665.png)








